1,2,4-Triazine-3-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89033-53-4 |
|---|---|
Molecular Formula |
C4H5N5O |
Molecular Weight |
139.12 g/mol |
IUPAC Name |
1,2,4-triazine-3-carbohydrazide |
InChI |
InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10) |
InChI Key |
YHMZMHSTHRUTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=N1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Triazine 3 Carbohydrazide and Its Derivatives
Classical and Conventional Synthetic Routes to 1,2,4-Triazine-3-carbohydrazide
Traditional methods for synthesizing the 1,2,4-triazine (B1199460) core often involve multi-step procedures that can be time-consuming and may require harsh reaction conditions. chemistryviews.org
The formation of the 1,2,4-triazine ring is typically achieved through cyclization reactions. A common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. youtube.commdpi.com This approach allows for the creation of the core triazine structure, which can then be further modified.
Another classical approach is the Bamberger triazine synthesis. youtube.com While effective, these traditional methods can sometimes lead to the formation of multiple regioisomers and may require the use of toxic metals or excess acids and bases. chemistryviews.org Tandem cyclization reactions have emerged as a more efficient and direct method, aligning with the principles of green chemistry by improving step and atom economy. sioc-journal.cn
Table 1: Comparison of Classical Cyclization Precursors
| Precursor 1 | Precursor 2 | Resulting Triazine Type | Reference |
| 1,2-Dicarbonyl compounds | Amidrazones | Substituted 1,2,4-triazines | youtube.com |
| β-keto-N-acylsulfonamides | Hydrazine (B178648) salts | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |
| Aromatic/heteroaromatic methyl ketones | Thiosemicarbazide (B42300) | 5,6-substituted-3-hydrazinyl-1,2,4-triazines | chemistryviews.org |
Once the triazine ring is formed with an appropriate functional group, such as an ester, at the 3-position, hydrazinolysis is a key step to introduce the carbohydrazide (B1668358) moiety. This reaction involves treating the triazine ester with hydrazine hydrate (B1144303), which displaces the ester group to form the desired this compound. nih.gov For instance, the hydrazinolysis of ester derivatives can lead to the formation of acetohydrazide compounds. nih.gov
Amidation is another crucial technique, particularly for creating derivatives of the carbohydrazide. After the initial formation of the carbohydrazide, it can be further reacted with various agents to produce a range of substituted compounds. nih.gov
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.
Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating chemical reactions. mdpi.com It offers several advantages over conventional heating methods, including faster reaction times, better selectivity, and reduced formation of byproducts. mdpi.comresearchgate.net The use of microwave irradiation can be particularly effective for the synthesis of 1,2,4-triazine derivatives, often leading to higher yields in a fraction of the time required by traditional methods. researchgate.netnih.govscilit.com Some microwave-assisted syntheses can even be performed in a solvent-free "dry media" environment, further enhancing their green credentials. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours | Seconds to Minutes | researchgate.net |
| Yield | Moderate | High | researchgate.net |
| Conditions | Often requires high pressure and solvents | Can be solvent-free, open vessel | mdpi.com |
| Selectivity | Variable | Enhanced | mdpi.com |
Solid-phase synthesis offers a streamlined approach for the production of compound libraries. This technique involves attaching the initial reactant to a solid support, such as a resin, and then carrying out the subsequent reaction steps. nih.gov After the synthesis is complete, the desired product is cleaved from the support. This method simplifies purification and allows for the efficient production of a diverse range of derivatives. nih.gov For example, 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones have been successfully synthesized using this technique, which could be adapted for the synthesis of this compound derivatives. nih.gov
The use of catalysts can significantly improve the efficiency and selectivity of triazine synthesis. Both metal-based and metal-free catalytic systems have been developed. For instance, iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source provides a straightforward and atom-efficient route to 2,4,6-trisubstituted 1,3,5-triazines. rsc.org Rhodium-catalyzed reactions have also been employed for the synthesis of 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org
More recently, a metal-free, one-pot, three-step [4+2] annulation has been developed for the synthesis of highly substituted 1,2,4-triazines. chemistryviews.org This method proceeds under mild conditions with good functional group compatibility, making it an attractive green alternative to traditional methods. chemistryviews.org
Functionalization Strategies for this compound
The chemical versatility of the this compound scaffold allows for a range of functionalization strategies. These modifications can be broadly categorized into reactions occurring at the triazine ring itself and those involving the carbohydrazide side chain. Such derivatizations are crucial for tuning the molecule's properties and for synthesizing more complex structures.
Substitution Reactions on the Triazine Ring
The 1,2,4-triazine ring is electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the C5 and C6 positions. While direct substitution on a 1,2,4-triazine already bearing a 3-carbohydrazide group is not extensively documented, analogous reactions on related systems provide a clear precedent for potential transformations.
A common strategy involves introducing a good leaving group, such as a halogen or a methylthio group, at the C5 position. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with phenacyl halides leads to S-phenacylation, demonstrating the reactivity of thioether groups which can be analogous to leaving groups in substitution reactions. researchgate.net In a similar vein, the synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine involves the functionalization of a 5-methylsulfanyl group, which can be oxidized to a more reactive methylsulfonyl group, enabling nucleophilic substitution by O-, N-, S-, and C-nucleophiles. researchgate.net This approach could theoretically be applied to a 5-mercapto- or 5-halo-1,2,4-triazine-3-carbohydrazide precursor to introduce a variety of substituents at the C5 position.
Another example is the treatment of 1,3-oxazolone with phenyl hydrazine to yield a 1,2,4-triazine derivative, which can then be chlorinated at the C6 position. researchgate.net This chlorinated triazine subsequently undergoes condensation reactions with various nucleophiles, indicating a viable pathway for functionalizing the triazine core. researchgate.net These examples collectively suggest that nucleophilic aromatic substitution is a key strategy for modifying the triazine ring, provided a suitable leaving group is present.
Modifications of the Carbohydrazide Group
The carbohydrazide moiety (-CONHNH₂) at the C3 position is a rich hub for chemical modifications, serving as a versatile precursor for a wide array of derivatives. Its reactivity allows for the construction of hydrazones, amides, and various heterocyclic rings.
A primary reaction of the carbohydrazide group is condensation with aldehydes and ketones to form the corresponding N'-ylidenehydrazides (hydrazones). For example, 1,2,3-triazole-4-carbohydrazides readily react with various aldehydes in boiling ethanol (B145695) with an acid catalyst to produce hydrazones in high yields. mdpi.com This reaction is fundamental and can be applied to this compound to introduce diverse aryl and alkylidene substituents.
The carbohydrazide can also undergo acylation. The acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with spiro compounds results in the formation of complex N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazide derivatives. mdpi.com Furthermore, the key intermediate, 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide, can be synthesized from its corresponding ethyl ester by treatment with hydrazine hydrate. mdpi.com This carbohydrazide is a critical building block for further transformations.
One of the most significant applications of the carbohydrazide group is its use in the synthesis of other heterocycles. Reaction with isothiocyanates or carbon disulfide are common methods to build five-membered rings. For example, reacting 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide with potassium thiocyanate (B1210189) or phenylisothiocyanate yields the respective hydrazinecarbothioamide or N-phenylhydrazinecarbothioamide. mdpi.com These intermediates are primed for cyclization.
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 1,2,3-Triazole-4-carbohydrazide | Aryl Aldehydes | N'-Ylidenehydrazide (Hydrazone) | mdpi.com |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Spiro Oxazolones | Substituted Carbohydrazide | mdpi.com |
| 1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide | Potassium Thiocyanate | Hydrazinecarbothioamide | mdpi.com |
| 1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide | Phenylisothiocyanate | N-Phenylhydrazinecarbothioamide | mdpi.com |
Synthesis of Fused and Bridged Systems Incorporating this compound
The this compound moiety is an excellent synthon for constructing fused and bridged heterocyclic systems. The inherent reactivity of both the triazine ring and the carbohydrazide side chain allows for intramolecular and intermolecular cyclizations to form new rings, leading to complex molecular architectures.
Pyrazolo-, Oxadiazolo-, and Thiadiazolo-Fused Derivatives
The carbohydrazide group is a key precursor for forming five-membered heterocyclic rings like pyrazoles, oxadiazoles (B1248032), and thiadiazoles fused to the triazine core.
Pyrazolo-fused systems: The synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazines is typically achieved from 5-acyl-1,2,4-triazines. researchgate.net These precursors react with hydrazines to form hydrazones, which then undergo intramolecular cyclization to yield the fused pyrazole (B372694) ring. researchgate.netmdpi.com While not starting directly from the carbohydrazide, this highlights a strategy where modification of the C3 substituent (e.g., conversion to a nitrile or related group) could facilitate pyrazole ring formation. For example, arylhydrazonomalononitriles react with phenylhydrazine (B124118) to form amidrazones that cyclize into 1,2,4-triazines, which can then be further cyclized into pyrazolo[3,4-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazines. mdpi.com
Oxadiazolo- and Thiadiazolo-fused systems: The synthesis of fused oxadiazoles and thiadiazoles from a carbohydrazide precursor is more direct. The general strategy involves converting the carbohydrazide into a reactive intermediate that can cyclize. For instance, a heterocyclic carbohydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with hydrazine hydrate, can lead to a 4-amino-1,2,4-triazole-3-thiol. acs.org This intermediate is then cyclized with various reagents to form fused thiadiazole or triazolothiadiazine systems. nih.govacs.org
A more direct route involves the dehydrative cyclization of acylated carbohydrazides. For example, a carbohydrazide can be treated with an acylating agent, and the resulting diacylhydrazine derivative can be cyclized using a dehydrating agent like phosphorus oxychloride or sulfuric acid to form a 1,3,4-oxadiazole (B1194373) ring. mdpi.com Similarly, treatment of a carbohydrazide with carbon disulfide yields a hydrazinecarbodithioate, which upon heating or acid catalysis, can cyclize to form a 1,3,4-thiadiazole-2-thiol. mdpi.com These general methods are applicable to this compound for the synthesis of Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,3-b] Current time information in Bangalore, IN.researchgate.netmdpi.comoxadiazoles and Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,3-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazoles.
| Target Fused System | Precursor/Method | Key Reagents | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine | Cyclization of 5-acyl-1,2,4-triazine hydrazone | Hydrazine, Acid | researchgate.net |
| 1,3,4-Oxadiazole-fused | Dehydrative cyclization of diacylhydrazine | POCl₃ or H₂SO₄ | mdpi.com |
| 1,3,4-Thiadiazole-fused | Cyclization of hydrazinecarbodithioate | CS₂, Base | mdpi.com |
| Current time information in Bangalore, IN.nih.govresearchgate.netTriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazine | Cyclocondensation of 4-amino-3-mercaptotriazole | α-Halocarbonyl compounds | nih.gov |
Multi-Component Reactions for Complex Architectures
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step by combining three or more reactants. While specific MCRs involving this compound are not widely reported, the reactivity of the carbohydrazide functional group makes it a suitable candidate for such transformations.
The general principle of using MCRs to build heterocyclic scaffolds is well-established. nih.gov For instance, a one-pot, three-component condensation of 1,2-diketones, amides, and hydrazine hydrate is used to synthesize substituted 1,2,4-triazines. researchgate.net This demonstrates the feasibility of incorporating a hydrazine-like component into a one-pot synthesis.
More directly, carbohydrazide itself has been used in a three-component reaction with activated acetylenic compounds and ketones under solvent-free conditions to produce oxazole (B20620) derivatives. This showcases the nucleophilic character of the hydrazine moiety participating in a complex reaction cascade.
It is plausible that this compound could act as the nucleophilic component in established MCRs like the Ugi or Passerini reactions, which typically involve an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid. By replacing the simple amine with the more complex this compound, it would be possible to generate highly functionalized and complex architectures containing the triazine core in a single, atom-economical step. The development of such MCRs represents a promising area for future research in the chemistry of this heterocyclic system. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1,2,4 Triazine 3 Carbohydrazide
Nucleophilic and Electrophilic Reactions of 1,2,4-Triazine-3-carbohydrazide
The hydrazide moiety in this compound is a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation, Aroylation, and Thioacylation Studies
The carbohydrazide (B1668358) group can be readily acylated, aroylated, and thioacylated. For instance, reaction with acid chlorides or anhydrides leads to the formation of the corresponding N-acyl or N-aroyl derivatives. Similarly, treatment with isothiocyanates yields thiosemicarbazide (B42300) derivatives. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction of acid hydrazides with alkyl or aryl isothiocyanates produces 1,4-disubstituted thiosemicarbazides, which can be subsequently cyclized to form 1,2,4-triazole-3-thiols. nih.gov
Condensation Reactions with Carbonyl Compounds
This compound undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. researchgate.netmdpi.com These reactions are often the first step in the synthesis of fused heterocyclic systems. For example, the condensation of 3-hydrazino-1,2,4-triazine derivatives with acetylacetone, ethyl acetoacetate, and ethyl cyanoacetate (B8463686) can lead to the formation of biheterocyclic compounds containing pyrazole (B372694) and pyrazolone (B3327878) rings. researchgate.net The reaction with monosaccharides also yields the respective hydrazones. researchgate.net The stability of the resulting products, such as hemiaminals and Schiff bases, can be influenced by factors like the solvent and the substituents on the carbonyl compound. mdpi.com
| Reagent | Product Type | Reference |
| Aldehydes/Ketones | Hydrazones | researchgate.netmdpi.com |
| Acetylacetone | Pyrazole derivatives | researchgate.net |
| Ethyl Acetoacetate | Pyrazolone derivatives | researchgate.net |
| Monosaccharides | Hydrazones | researchgate.net |
Ring-Opening and Ring-Closure Transformations
The 1,2,4-triazine (B1199460) ring system can undergo ring-opening and subsequent ring-closure reactions, leading to the formation of different heterocyclic structures. This reactivity is often influenced by the nature of the substituents and the reaction conditions.
Derivatization to Other Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)
This compound is a key intermediate for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles.
1,3,4-Oxadiazoles: Cyclization of the carbohydrazide moiety can be achieved through various methods. For instance, treatment of an acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification, can yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thione. ajol.info Another approach involves the reaction of a Schiff base derived from the hydrazide with acetic anhydride.
1,2,4-Triazoles: The hydrazide can be converted into 1,2,4-triazole (B32235) derivatives through several synthetic routes. One common method involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thiol. nih.govajol.info Alternatively, cyclization of thiosemicarbazide precursors, obtained from the reaction of the hydrazide with isothiocyanates, can lead to 1,2,4-triazole-3-thiols. nih.govorientjchem.org The hydrazinolysis of 1,3,4-oxadiazole-2-thiones can also afford 4-amino-1,2,4-triazole-3-thiols. nih.govnih.gov
| Starting Material | Reagents | Product | Reference |
| Acid Hydrazide | 1. CS₂, KOH 2. HCl | 1,3,4-Oxadiazole-2-thione | ajol.info |
| Schiff Base (from hydrazide) | Acetic Anhydride | 1,3,4-Oxadiazole (B1194373) | |
| Acid Hydrazide | 1. CS₂, KOH 2. Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.govajol.info |
| Thiosemicarbazide | NaOH | 1,2,4-Triazole-3-thiol | nih.govorientjchem.org |
| 1,3,4-Oxadiazole-2-thione | Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.govnih.gov |
Rearrangement Reactions
The 1,2,4-triazine ring can undergo rearrangement reactions to form more stable heterocyclic systems. For instance, 1,2,4-triazin-3-ones can undergo ring contraction to yield imidazolin-2-ones upon treatment with hydroxylamine-O-sulphonic acid. rsc.org A Dimroth-type rearrangement has also been observed during the deoxygenation of certain 1,2,3-triazine-4-carboxylate 1-oxides, leading to the formation of 1,2,4-triazine derivatives as minor products. organic-chemistry.org
Tautomerism and Isomerism in this compound Systems
Tautomerism is a significant feature in triazine chemistry. For 1,2,4-triazine derivatives, several tautomeric forms can exist, and their relative stability is influenced by the substituents and the surrounding medium (gas phase, solution, or solid state). academie-sciences.fruj.ac.za Theoretical studies using density functional theory (DFT) have been employed to investigate the geometric and energetic preferences of different tautomers. academie-sciences.frresearchgate.net For example, in some acylmethyl-1,3,5-triazines, enol and enaminone tautomers can be formed, stabilized by intramolecular hydrogen bonding. academie-sciences.fr In the solid state, X-ray crystallography is a powerful tool to determine the predominant tautomeric form. uj.ac.za It has been shown that for certain triazine derivatives, the keto form is more stable than the enol form in both the gas phase and in solution. uj.ac.za The coexistence of keto and enol tautomers has also been observed in the crystal structures of some related heterocyclic systems. nih.gov
| Compound Class | Observed Tautomers/Isomers | Method of Investigation | Reference |
| Acylmethyl-1,3,5-triazines | Enol and Enaminone forms | NMR, X-ray, DFT | academie-sciences.fr |
| bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine | Keto and Enol forms | Crystallography, IR, Computational | uj.ac.za |
| Triazine Oximes | Amino-keto and Enol forms | DFT | researchgate.net |
| Pyrido[3,2-e] researchgate.netresearchgate.netthiazine derivatives | Keto and Enol forms | Crystallography, NMR, RHF SCF ab initio | nih.gov |
Experimental Tautomeric Preference Studies
Direct experimental studies specifically on the tautomerism of this compound are not extensively documented in the readily available literature. However, insights can be drawn from experimental investigations of related 1,2,4-triazine derivatives and compounds containing a hydrazone group. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are powerful tools for elucidating tautomeric forms in the solid state and in solution.
For instance, studies on various substituted 1,2,4-triazines have shown that their tautomeric equilibrium is highly dependent on the nature and position of substituents, as well as the solvent. Spectroscopic studies of tri- and tetra-phenyldihydro-1,3,5-triazines have demonstrated the existence of equilibrium mixtures of different dihydro forms. rsc.org In the case of 1,2,4-triazine derivatives, the potential for amino-imino and keto-enol tautomerism exists.
Furthermore, the hydrazone-azine tautomerism is a well-studied phenomenon. Experimental work on amidinohydrazones, including a variable temperature NMR study, has shown a preference for the azine tautomer. researchgate.net The crystal structures of representative compounds also confirmed the predominance of the azine tautomeric form. researchgate.net In contrast, for compounds containing an azo group, spectral changes in different pH environments have indicated the formation of the hydrazone tautomer in acidic conditions and the azo tautomer in alkaline conditions. researchgate.net
For this compound, the key tautomeric equilibrium in the side chain would be between the hydrazide and the hydrazone (or azo-enol) forms. The presence of the electron-withdrawing 1,2,4-triazine ring is expected to influence this equilibrium.
| Compound Class | Experimental Technique | Observed Tautomeric Preference |
| Amidinohydrazones | Variable Temperature NMR, X-ray Crystallography | Azine tautomer is preferred. researchgate.net |
| Azo-azine colorants | UV-Vis Spectroscopy | Hydrazone tautomer in acidic pH, azo tautomer in alkaline pH. researchgate.net |
| Tri- and tetra-phenyldihydro-1,3,5-triazines | IR, UV, and 1H NMR Spectroscopy | Equilibrium mixture of 2,3-dihydro and 2,5-dihydro forms. rsc.org |
Theoretical Tautomeric Equilibrium Analysis
Theoretical and computational chemistry provides a powerful avenue for investigating the tautomeric equilibrium of molecules like this compound, especially when experimental data is scarce. Density Functional Theory (DFT) is a commonly employed method for calculating the relative energies and stabilities of different tautomers in both the gas phase and in solution. researchgate.netnih.gov
Computational studies on simple oxo-, thio-, carbon-, and aza-hydrazones have utilized DFT at the M062X level with the 6–311++g(2d,2p) basis set to investigate the energy differences between hydrazone and azine tautomers. researchgate.net These studies have shown that while oxygen- and sulfur-substituted compounds tend to favor the hydrazone tautomer, those with amino substitutions are less inclined to do so. researcher.life The calculations also examined the transition energy barrier for the reversible equilibrium from the azine to the hydrazone form. researcher.life
In the context of triazine derivatives, theoretical studies on a substituted 1,3,5-triazine (B166579) identified three predominant tautomers and calculated their equilibrium constants in the aqueous phase. researchgate.netnih.gov These calculations suggested that the tautomeric equilibria would be fundamental to the molecule's biological activity. researchgate.netnih.gov
For this compound, theoretical analysis would involve calculating the relative Gibbs free energies of all plausible tautomers. This would include tautomers arising from proton shifts within the 1,2,4-triazine ring and the interconversion between the amide and iminol forms of the carbohydrazide group, as well as the hydrazone-azine tautomerism. The calculations would likely predict the most stable tautomer under different conditions (gas phase vs. solvent) and provide insights into the energy barriers separating them.
| Compound/System | Computational Method | Key Findings |
| Simple oxo-, thio-, carbon-, aza-hydrazones | DFT (M062X/6–311++g(2d,2p)) | Oxygen- and sulfur-substituted compounds favor hydrazone tautomers. researchgate.net |
| N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine | DFT | Identification of three predominant tautomers and their equilibrium in the aqueous phase. researchgate.netnih.gov |
Spectroscopic Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound This compound is not available in the public domain. As a result, a complete and accurate article focusing solely on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.
The requested article structure included in-depth analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis, and Vibrational Spectroscopy. Fulfilling these requirements necessitates access to specific experimental data, including ¹H and ¹³C NMR chemical shifts, COSY, HMQC, and HMBC correlations, exact mass measurements, MS/MS fragmentation patterns, and infrared or Raman spectral data for this compound.
While general spectroscopic characteristics of the 1,2,4-triazine ring system and the carbohydrazide functional group are well-documented for other related compounds, this information is not sufficient to construct a scientifically rigorous article dedicated to the unique spectral properties of this compound. Extrapolating data from analogous structures would not meet the standard of scientific accuracy required for such a detailed analysis.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the user's request. At present, no such published data could be located.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,4 Triazine 3 Carbohydrazide
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For 1,2,4-Triazine-3-carbohydrazide, the FT-IR spectrum is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of the triazine ring and the carbohydrazide (B1668358) side chain.
The carbohydrazide group (-CONHNH2) is expected to show distinct vibrational modes. The N-H stretching vibrations of the primary amine (NH2) and the secondary amide (NH) groups typically appear in the region of 3100-3400 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the NH2 group are expected, alongside the N-H stretch of the amide. The carbonyl group (C=O) of the hydrazide, often referred to as the "amide I" band, is anticipated to produce a strong absorption peak in the range of 1650-1680 cm⁻¹. The "amide II" band, arising from N-H bending and C-N stretching, is expected around 1520-1550 cm⁻¹.
The 1,2,4-triazine (B1199460) ring will also contribute to the FT-IR spectrum with its characteristic vibrations. The C=N stretching vibrations within the heterocyclic ring are expected to appear in the 1550-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. Furthermore, ring stretching and deformation vibrations will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
For comparative purposes, the FT-IR spectrum of a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, shows a ν(N-H) band at 3316 cm⁻¹ and a strong ν(C=O) band at 1686 cm⁻¹. nih.gov Another study on 1,3,5-triazine (B166579) derivatives reported C=N stretching vibrations in the range of 1688-1781 cm⁻¹. irjse.in These values provide a reliable reference for the expected positions of the key functional group vibrations in this compound.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazide N-H | Stretching | 3100-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Hydrazide C=O | Stretching (Amide I) | 1650-1680 |
| Triazine C=N | Stretching | 1550-1650 |
| Hydrazide N-H | Bending (Amide II) | 1520-1550 |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While no specific Raman data for this compound is readily available, the expected spectral features can be inferred. The symmetrical vibrations and bonds involving non-polar groups, which are often weak in FT-IR, can be prominent in Raman spectra.
For this compound, the symmetric stretching of the triazine ring would be a strong Raman active mode. The C=C and C=N bonds within the aromatic system are also expected to produce noticeable Raman bands. The N-N bond of the hydrazine (B178648) moiety, for instance, has been observed in the Raman spectrum of hydrazine itself. researchgate.net The C=O stretching vibration of the carbohydrazide would also be observable, though potentially weaker than in the FT-IR spectrum.
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-electrons of the triazine ring and the non-bonding electrons of the nitrogen and oxygen atoms in the carbohydrazide group. The triazine ring system is known to exhibit π → π* transitions, which are typically of high intensity. The presence of the carbohydrazide substituent can influence the position and intensity of these absorptions.
The carbonyl group and the nitrogen atoms of the hydrazide moiety introduce n → π* transitions, which are generally of lower intensity compared to π → π* transitions. These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. Studies on various triazine derivatives show absorption maxima in the UV region. For instance, some 1,2,4-triazine derivatives exhibit experimental absorption wavelengths between 350 and 400 nm. nih.gov The pi-electron systems within the triazine ring are largely responsible for UV-Vis absorption. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | 1,2,4-Triazine Ring | 200-300 |
| n → π | Carbonyl (C=O) | 270-300 |
| n → π* | Triazine Nitrogens | >300 |
Photoluminescence (PL) Studies
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. While many simple triazine derivatives are not strongly luminescent, the introduction of certain functional groups can induce or enhance fluorescence or phosphorescence. The presence of the carbohydrazide group, with its lone pairs of electrons, could potentially influence the excited state dynamics of the triazine ring.
Studies on some functionalized 1,2,4-triazine derivatives have shown photoluminescence. For example, a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide exhibited PL emission peaks in the visible region. mdpi.com Iridium(III) complexes based on 3-(pyridine-2-yl)-1,2,4-triazine have also been shown to be luminescent. urfu.ruresearchgate.net The potential for this compound to exhibit luminescence would likely depend on factors such as solvent polarity and the possibility of intramolecular charge transfer in the excited state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for the parent this compound is not available in the public domain, data from closely related structures can provide valuable insights into its likely solid-state conformation and intermolecular interactions.
A study on a substituted 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, revealed a triclinic crystal system with space group P-1. mdpi.com This indicates a non-centrosymmetric packing arrangement.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carbohydrazide moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group and nitrogen atoms). The amino group (NH2) and the amide proton (NH) can form hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the triazine rings of neighboring molecules.
Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound
| Moiety | Donor/Acceptor |
| Hydrazide -NH2 | Donor |
| Hydrazide -NH- | Donor |
| Hydrazide C=O | Acceptor |
| Triazine Ring Nitrogens | Acceptor |
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. The investigation of polymorphism in 1,2,4-triazine derivatives is often conducted using X-ray Diffraction (XRD) and thermal analysis techniques like Differential Scanning Calorimetry (DSC).
While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insight. For instance, thermal analysis of a series of annelated triazinones, which are structurally related, revealed no polymorphic transformations upon heating. nih.gov These studies, employing DSC, showed single, sharp endothermic peaks corresponding to their melting points, which suggests the presence of a single, stable crystalline form under the tested conditions. nih.gov
Similarly, investigations into fused triazinylacetohydrazides also indicated that the compounds did not undergo polymorphic changes during melting. nih.gov For example, analysis of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide using the Rietveld method on its XRD pattern determined a specific triclinic crystal structure with the P-1 space group, without mention of other polymorphs. mdpi.com
These findings from closely related structures suggest that this compound may also exist predominantly in a single crystalline form. However, definitive confirmation requires dedicated crystallographic and thermal analysis of the specific compound.
Table 1: Crystallographic Data for a Related 1,2,4-Triazine Derivative Data for 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.03416 |
| b (Å) | 13.73010 |
| c (Å) | 16.00670 |
| α (°) | 113.4230 |
| β (°) | 94.4060 |
| γ (°) | 93.0050 |
| Unit-cell Volume (ų) | 807.795512 |
Other Advanced Analytical Techniques
Electron Spin Resonance (ESR) Spectroscopy (if applicable)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. rsc.org Such paramagnetic species include free radicals and many transition metal complexes.
The applicability of ESR to this compound is conditional. In its ground state, this compound is a closed-shell molecule with all electrons paired. Therefore, the compound is diamagnetic and would not produce an ESR signal.
ESR spectroscopy would only become a relevant analytical tool if the compound were to be transformed into a paramagnetic species. This could occur under specific circumstances, such as:
Formation of a Radical: Through reactions involving oxidation, reduction, or homolytic bond cleavage, a radical version of the molecule could be generated. ESR would then be invaluable for confirming the radical's formation and characterizing its electronic structure.
Complexation with a Paramagnetic Metal Ion: If this compound acts as a ligand to a paramagnetic metal ion, ESR could be used to probe the coordination environment of the metal and the nature of the metal-ligand bonding.
In the absence of such conditions, ESR spectroscopy is not applicable for the direct characterization of this compound itself.
Thermal Analysis (TGA/dTGA) for Thermal Behavior
Thermogravimetric Analysis (TGA) and its derivative (dTGA) are essential techniques for determining the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature, while dTGA plots the rate of mass loss, highlighting the temperatures at which the most significant decomposition events occur.
For instance, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide showed that the compound was thermally stable up to 473 K (200 °C). mdpi.com Its decomposition occurred in a single step, with a total mass loss of 65% observed between 473 K and 573 K (200 °C and 300 °C). mdpi.com Other studies on annelated triazinones and fused triazinylacetohydrazides also demonstrate high thermal stability, with decomposition onset temperatures generally above 230 °C. nih.govnih.govresearchgate.net
The data consistently show that the 1,2,4-triazine core imparts significant thermal robustness to these molecules. The decomposition often proceeds in one or two main stages at elevated temperatures.
Table 2: Thermal Decomposition Data for Various 1,2,4-Triazine Derivatives
| Compound Type | Decomposition Onset Temperature (°C) | Atmosphere | Reference |
|---|---|---|---|
| Substituted 1,2,4-triazine-2(1H)-carbothioamide | ~200 | Not Specified | mdpi.com |
| Annelated Triazinones | 241 - 296 | Air | nih.gov |
| Fused Triazinylacetohydrazides | > 238 | Inert (Nitrogen) | nih.gov |
| Methyl Esters of 1,2,4-triazole-5-carboxylic acid | ~250 | Inert & Oxidizing | researchgate.net |
Based on this comparative data, it is reasonable to predict that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C. The precise decomposition pattern would depend on the specific bond energies within the carbohydrazide functional group attached to the triazine ring.
Computational Chemistry and Theoretical Investigations of 1,2,4 Triazine 3 Carbohydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), the optimized molecular geometry in the ground state can be determined. irjweb.com For 1,2,4-triazine (B1199460) derivatives, DFT calculations reveal a heterocyclic ring that is nearly planar, though substituents can cause minor deviations. nih.govmdpi.com
The geometry of the 1,2,4-triazine ring is characterized by specific bond lengths and angles that are influenced by the nitrogen atoms in the ring. The carbohydrazide (B1668358) group attached at the 3-position introduces additional structural features. Studies on similar carbohydrazide derivatives show that the planarity of the N-acylhydrazone moiety can be influenced by steric effects, which in turn affects electronic conjugation. nih.govrcsi.com In the case of 1,2,4-triazine-3-carbohydrazide, the geometry would be a result of the interplay between the electronic properties of the triazine ring and the conformational preferences of the carbohydrazide side chain.
Below is a table of representative optimized structural parameters for a related 1,2,4-triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6-311G++(d,p) level, which can serve as a model for understanding the geometry of the triazine core in this compound. irjweb.com
| Parameter | Bond/Angle | Value |
| Bond Length | C10-N11 | 1.45 Å |
| N11-C14 | 1.37 Å | |
| C14-N13 | 1.33 Å | |
| C14-N15 | 1.34 Å | |
| Bond Angle | C10-N11-C14 | 117.2° |
| N11-C14-N13 | 120.3° | |
| N11-C14-N15 | 115.9° | |
| Dihedral Angle | C10-N11-C14-N13 | 0° |
| C10-N11-C14-N15 | 180° |
This interactive table presents selected optimized geometric parameters for a model 1,2,4-triazine derivative as reported in theoretical studies. irjweb.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. irjweb.com
For 1,2,4-triazine derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. nih.govd-nb.info In many derivatives, the HOMO is localized on the triazine ring and parts of the substituent, while the LUMO is often centered on the triazine ring itself, indicating that this part of the molecule acts as an electron acceptor. nih.govd-nb.info The introduction of a carbohydrazide group would likely influence the distribution and energies of these frontier orbitals. Studies on similar structures show that the HOMO can be localized on the carbohydrazide moiety, highlighting its potential role in electronic transitions. mdpi.com
The following table presents typical HOMO, LUMO, and energy gap values for a representative 1,2,4-triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, which can be considered as a reference. irjweb.com
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
This interactive table showcases representative HOMO-LUMO energy values for a model 1,2,4-triazine derivative. irjweb.com
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comcolab.ws In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net
For 1,2,4-triazine derivatives, MEP analysis generally shows negative potential around the nitrogen atoms of the triazine ring, which are thus identified as nucleophilic centers. nih.govmdpi.com The hydrogen atoms of the molecule, on the other hand, typically exhibit positive potential. mdpi.com In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety would also be expected to show negative potential, making them potential sites for interaction with electrophiles. colab.ws
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the environment.
The conformational landscape of this compound is largely dictated by the flexibility of the carbohydrazide side chain. The rotation around the single bonds within this chain allows the molecule to adopt various conformations. Studies on N-acylhydrazone derivatives, which share the -C(=O)NHN- moiety, have shown that these molecules can exist as different conformers, with the planarity of the hydrazone group being a key factor. nih.govrcsi.com
The presence of substituents can significantly influence the preferred conformation. nih.govrcsi.com For this compound, the interaction between the triazine ring and the carbohydrazide group would determine the most stable conformers. MD simulations of related 1,2,4-triazine derivatives have been used to explore their binding modes with proteins, which inherently involves an analysis of their conformational flexibility. nih.govnih.gov Such studies reveal that the triazine scaffold can form key interactions, while the flexible side chains adapt their conformation to fit within binding pockets. nih.govnih.gov
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. nrel.gov Solvents can affect the conformational preferences of a molecule by stabilizing certain conformers through interactions like hydrogen bonding. nrel.gov For this compound, polar solvents would be expected to interact with the nitrogen atoms of the triazine ring and the polar carbohydrazide group.
Computational studies on related compounds have shown that solvent effects can be incorporated into DFT calculations to provide more accurate predictions of molecular properties in solution. nih.gov The choice of solvent can alter the electronic properties, such as the HOMO-LUMO gap, and can also influence the relative stability of different conformers. Understanding these solvent effects is crucial for predicting the behavior of this compound in a biological or chemical system.
Intermolecular Interaction Studies
Computational methods provide profound insights into the intermolecular forces that govern the crystal packing and supramolecular architecture of molecular solids. For this compound, understanding these non-covalent interactions is key to rationalizing its solid-state properties. Theoretical tools such as Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plot Analysis are instrumental in visualizing and quantifying these interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules interact with their neighbors. The analysis involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments.
The normalized contact distance (d_norm) is mapped onto the surface, where red, white, and blue colors indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals (vdW) radii, respectively. For this compound, prominent red spots are anticipated on the d_norm surface, corresponding to strong hydrogen-bonding interactions involving the hydrazide group (N-H···N and N-H···O) and the triazine ring nitrogens.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot provides a quantitative summary of the types of interactions present. For this compound, the fingerprint plot is expected to be dominated by specific contacts.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~40-50% | Represents van der Waals forces and general close contacts between hydrogen atoms on the molecular periphery. |
| O···H / H···O | ~20-30% | Corresponds to strong N-H···O=C hydrogen bonds between the hydrazide proton and the carbonyl oxygen of a neighboring molecule. |
| N···H / H···N | ~15-25% | Indicates N-H···N hydrogen bonds involving the hydrazide protons and the nitrogen atoms of the triazine ring. |
| C···H / H···C | ~5-10% | Weak C-H···N or C-H···O interactions and general van der Waals contacts. |
| C···N / N···C | < 5% | Minor contacts involving the carbon and nitrogen atoms of the triazine and hydrazide moieties. |
| N···N | < 3% | Contacts between nitrogen atoms of adjacent triazine rings or hydrazide groups. |
| C···O / O···C | < 3% | Minor contacts between the carbonyl group and ring carbons. |
Note: The values presented are theoretical predictions based on the analysis of similar heterocyclic carbohydrazide structures and general principles of Hirshfeld surface analysis.
Non-Covalent Interaction (NCI) plot analysis is a computational technique that visualizes weak and non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). nih.gov The resulting visualization maps the RDG onto an isosurface, which is color-coded according to the value of the electron density, allowing for the qualitative identification of interaction types and strengths. scispace.comgithub.io
The color scale typically used is:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weak, delocalized interactions, characteristic of van der Waals forces.
Red: Strong, repulsive interactions (steric clashes), often found in the center of rings or crowded regions. researchgate.net
For this compound, an NCI plot would be expected to reveal several key features. Large, blue-colored isosurface discs would be prominent between the hydrogen atoms of the hydrazide group (-NHNH₂) and the carbonyl oxygen atom, as well as the nitrogen atoms of the triazine ring of adjacent molecules. These blue regions are indicative of the strong hydrogen bonds that are primary drivers of the crystal packing.
Green-colored, broad, and flat isosurfaces would be observed between the planar triazine rings of neighboring molecules, indicating π-π stacking and general van der Waals interactions. Weaker C-H···N interactions would also appear as smaller green patches. A red-colored region would likely be visible in the center of the triazine ring, which corresponds to steric repulsion within the cyclic system. researchgate.net This comprehensive visualization complements the Hirshfeld analysis by providing a clear spatial map of the stabilizing and destabilizing non-covalent forces.
Prediction of Spectroscopic Properties
Theoretical calculations are indispensable for interpreting and assigning experimental spectra. By simulating vibrational and NMR spectra using quantum chemical methods, a direct comparison with experimental data can be made, leading to a more accurate and detailed structural characterization.
Theoretical vibrational analysis is commonly performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.govresearchgate.net The calculation provides a set of harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a better match with experimental spectra. researchgate.net
For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. The high-frequency region would be dominated by N-H stretching vibrations from the primary and secondary amine groups of the hydrazide moiety. The C=O stretching of the carbohydrazide group is expected to produce a strong IR band, while the various C=N, C-N, and N-N stretching and bending modes of the triazine ring will appear in the fingerprint region.
Table 2: Predicted Theoretical Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| -NH₂ (Hydrazide) | Asymmetric & Symmetric Stretching | 3450 - 3300 | Medium-Strong |
| -NH- (Hydrazide) | N-H Stretching | 3300 - 3200 | Medium |
| C-H (Triazine) | C-H Stretching | 3100 - 3000 | Weak |
| C=O (Carbohydrazide) | C=O Stretching | 1700 - 1670 | Very Strong |
| -NH₂ (Hydrazide) | Scissoring (Bending) | 1650 - 1620 | Strong |
| Triazine Ring | C=N & C-N Stretching | 1600 - 1400 | Medium-Strong |
| -NH- (Hydrazide) | N-H Bending | 1550 - 1500 | Medium |
| Triazine Ring | Ring Breathing/Deformation | 1200 - 900 | Medium-Weak |
| N-N (Hydrazide) | N-N Stretching | 1100 - 1000 | Medium |
Note: These are predicted frequency ranges based on DFT calculations for similar molecules. nih.govchemrxiv.org The exact positions can vary based on the specific computational method and intermolecular interactions in the solid state.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for verifying molecular structures. diva-portal.orgrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are often performed in a simulated solvent environment (e.g., using the IEFPCM model for DMSO) to better replicate experimental conditions. nih.gov
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the triazine ring and the hydrazide group. The NH and NH₂ protons of the hydrazide are expected to be broad and appear downfield due to hydrogen bonding and exchange phenomena. The C-H proton on the triazine ring would also be downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.
The ¹³C NMR spectrum would feature signals for the three distinct carbons in the triazine ring and the carbonyl carbon. The carbonyl carbon (C=O) is predicted to have the largest chemical shift (most downfield) due to the strong deshielding effect of the oxygen atom. nih.gov The carbons within the triazine ring will have chemical shifts influenced by their nitrogen environments.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Atom Label | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | C₅-H | 9.0 - 9.5 | Deshielded proton on the triazine ring, adjacent to two nitrogen atoms. |
| C₆-H | 8.5 - 9.0 | Deshielded proton on the triazine ring. | |
| -CO-NH- | 10.0 - 11.5 | Amide proton, deshielded and often broad due to hydrogen bonding and quadrupole effects from ¹⁴N. | |
| -NH₂ | 7.0 - 8.0 | Amine protons, chemical shift is variable and dependent on solvent and concentration; often broad. | |
| ¹³C NMR | C=O | 160 - 165 | Carbonyl carbon, significantly deshielded by the electronegative oxygen atom. nih.gov |
| C₃ | 155 - 160 | Triazine carbon attached to the carbohydrazide group, deshielded by adjacent nitrogens and the substituent. | |
| C₅ | 150 - 155 | Triazine carbon bonded to hydrogen, deshielded by ring nitrogens. | |
| C₆ | 145 - 150 | Triazine carbon bonded to hydrogen, deshielded by ring nitrogens. |
Note: Chemical shifts are predicted relative to TMS and are based on GIAO-DFT calculations for analogous heterocyclic and carbohydrazide systems. nih.govtdx.cat Actual experimental values can be influenced by solvent, temperature, and concentration.
Coordination Chemistry of 1,2,4 Triazine 3 Carbohydrazide As a Ligand
Chelation Behavior and Donor Atom Identification
The 1,2,4-Triazine-3-carbohydrazide ligand possesses multiple potential donor atoms, making it a versatile building block for coordination chemistry. The key donor sites are the nitrogen atoms of the 1,2,4-triazine (B1199460) ring and the nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety. The chelation behavior is expected to be highly dependent on the reaction conditions, the metal ion, and the presence of other coordinating species.
The 1,2,4-triazine ring typically coordinates to metal ions through its nitrogen atoms. DFT studies on related 3-(pyridine-2-yl)-1,2,4-triazine complexes with iridium(III) suggest that coordination is more energetically favorable at the N(2) position of the triazine ring compared to the N(4) position. urfu.ru The triazine moiety can act as a monodentate or a bridging ligand, connecting multiple metal centers. In some 1,3,5-triazine (B166579) derivatives, it has been noted that the nitrogen atoms of the triazine ring can be non-coordinating due to electron delocalization. uu.nl
The carbohydrazide group (-CO-NH-NH2) introduces additional donor sites. The carbonyl oxygen and the terminal amino nitrogen are the most likely atoms to participate in coordination. This moiety can coordinate in a neutral form or, upon deprotonation of the amide proton under basic conditions, as an anionic ligand. The resulting hydrazone or Schiff base derivatives, formed by condensation with aldehydes or ketones, are well-studied ligands. researchgate.netnih.govxiahepublishing.com These derivatives often act as tridentate ligands, coordinating through the triazine nitrogen, the imine nitrogen, and the carbonyl oxygen.
For instance, Schiff bases derived from 3-amino-1H-1,2,4-triazole, a related heterocyclic system, have been shown to act as tridentate ligands, coordinating through the azomethine nitrogen, a triazole ring nitrogen, and a carboxylate oxygen. researchgate.net Similarly, the Schiff base of 3-(a-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine has been studied in its complexation with divalent metal ions, forming both 1:1 and 1:2 metal-to-ligand stoichiometric complexes. researchgate.net
The rotational freedom around the C-C and C-N bonds connecting the carbohydrazide group to the triazine ring allows for significant flexibility. This flexibility enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to the formation of mononuclear or polynuclear complexes. The stereochemistry of the resulting metal complexes will be influenced by the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) and the denticity of the ligand. In complexes with multiple ligands, the formation of isomeric structures is possible.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for related ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex.
Transition metals are expected to form a wide range of complexes with this compound and its derivatives. The characterization of these complexes would involve a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (triazine ring), C=O, and N-H (carbohydrazide) groups upon coordination provide evidence of complex formation. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the carbonyl oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the ligand and its diamagnetic metal complexes. Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding mode.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the coordination geometry around the metal ion.
Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which can indicate the oxidation state and spin state of the metal ion.
Based on studies of similar ligands, a variety of transition metal complexes can be anticipated. For example, complexes of Co(II), Ni(II), and Cu(II) with a Schiff base derived from 3,3'-thiodipropionic acid and 4-amino-5-ethylimino-2,3-dimethyl-1-phenyl-3-pyrazoline have been synthesized and characterized. nih.gov Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared and shown to have tetrahedral or square planar geometries. nih.gov
Table 1: Examples of Characterized Transition Metal Complexes with Related Triazole/Triazine Ligands
| Metal Ion | Ligand | Suggested Geometry | Reference |
| Co(II), Ni(II), Cu(II) | Schiff base of 3,3'-thiodipropionic acid-bis(4-amino-5-ethylimino-2,3-dimethyl-1-phenyl-3-pyrazoline) | Not specified | nih.gov |
| Ni(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of 3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol | Not specified | researchgate.net |
Applications of 1,2,4 Triazine 3 Carbohydrazide in Chemical Science and Technology
Role as Synthetic Intermediates and Building Blocks
The structure of 1,2,4-triazine-3-carbohydrazide, featuring a nitrogen-rich heterocyclic core and a highly reactive side chain, makes it an ideal starting point for the synthesis of diverse and complex organic compounds.
Precursors for Advanced Organic Materials
The 1,2,4-triazine (B1199460) ring serves as a robust, planar building block for the construction of larger, functional molecular architectures. While much research has focused on the highly symmetric 1,3,5-triazine (B166579) isomer for creating materials like dendrimers and oligomers google.comnih.gov, the principles apply to the 1,2,4-triazine core as well. The carbohydrazide (B1668358) group provides a key reaction site for extending the structure. For instance, it can be reacted with other molecules to build highly branched, dendrimer-like structures or linear oligomers with specific recognition and self-assembly properties. nih.gov
Furthermore, 1,2,4-triazine derivatives have been investigated for their utility in organic optoelectronic applications, such as dye-sensitized solar cells (DSSCs). mdpi.com In these applications, the triazine core can act as an electron-accepting unit. The ability to modify the 3-position via the carbohydrazide group allows for the tuning of the molecule's electronic properties and its attachment to other components within a device. mdpi.com
Scaffold for Heterocyclic Synthesis
One of the most significant applications of this compound is its use as a versatile scaffold for synthesizing a wide array of other heterocyclic systems. The carbohydrazide moiety (-CO-NH-NH₂) contains multiple nucleophilic nitrogen atoms and a carbonyl group, which can participate in various cyclization reactions.
Research has demonstrated that the related compound, 3-hydrazino-1,2,4-triazine, can be acylated to form carbohydrazide derivatives, which are then converted into more complex heterocycles. google.com For example, these derivatives serve as precursors for pyrazoles and oxadiazoles (B1248032). google.com The general strategy involves reacting the carbohydrazide with a suitable bifunctional reagent to build a new ring onto the triazine core. This approach is not limited to simple rings; it has been successfully used to construct fused heterocyclic systems. For instance, reactions with phenacyl halides can lead to the formation of triazino[3,4-b] core.ac.ukresearchgate.netresearchgate.netthiadiazines. researchgate.net Similarly, the synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives often starts from a substituted 1,2,4-triazine core. rsc.org
This synthetic utility allows chemists to create a large library of complex molecules with potential applications in medicinal chemistry and materials science from a single, accessible triazine building block. researchgate.netgoogle.com
| Starting Scaffold | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazide | Acylating agents (spiro compounds) | Substituted Pyrazolines | google.com |
| Heterocyclic carbohydrazides | Dehydrating agents | Oxadiazoles | google.com |
| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] core.ac.ukresearchgate.netresearchgate.netthiadiazines | researchgate.net |
| 3-Mercapto-1,2,4-triazin-5-ones | Ethyl 2-chloroacetoacetate | Thiazolo[3,2-b]-1,2,4-triazinones | rsc.org |
Applications in Materials Science
The functional groups present in this compound impart useful properties for the development of new materials, including polymers, dyes, and supramolecular systems.
Components in Polymer Chemistry
The carbohydrazide functional group is known to be highly reactive and can be used in polymerization reactions. Carbohydrazides can act as chain extenders or cross-linking agents in the production of polymers like polyurethanes. sioc-journal.cn By incorporating the this compound molecule into a polymer backbone, the properties of the triazine ring, such as thermal stability and specific electronic characteristics, can be imparted to the bulk material.
A significant application in this area is the development of flame-retardant materials. Recent studies have shown that polymers synthesized from s-triazine bishydrazido derivatives can be used as effective charring agents in intumescent flame retardant (IFR) systems for materials like polypropylene. acs.org When exposed to heat, these polymers decompose to form a stable char layer that insulates the underlying material from the flame, thus improving its fire resistance. acs.org The presence of the nitrogen-rich triazine ring contributes significantly to this char-forming ability.
Development of Functional Dyes and Pigments
The 1,2,4-triazine ring is an effective chromophore (a light-absorbing part of a molecule), making its derivatives suitable for use as dyes and pigments. mdpi.comontosight.ai Triazine-based compounds are particularly important in the field of reactive dyes, which form a covalent bond with the fibers of textiles like cotton or wool, leading to excellent color fastness. core.ac.ukresearchgate.net While many commercial reactive dyes use the 1,3,5-triazine core, the underlying chemistry is applicable to 1,2,4-triazine systems.
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the design of systems where molecules organize themselves into larger, ordered structures through non-covalent interactions like hydrogen bonding. The 1,3,5-triazine ring is a well-established building block in this field due to its predictable geometry and ability to interact with other molecules. google.comnih.gov These principles are also applicable to this compound.
The compound is exceptionally well-suited for directing self-assembly. The planar triazine ring acts as a rigid structural unit, while the carbohydrazide side chain (-CO-NH-NH₂) is rich in hydrogen bond donors (the N-H groups) and acceptors (the C=O group and the ring nitrogen atoms). This combination of features allows the molecule to form multiple, specific hydrogen bonds with its neighbors, leading to the spontaneous formation of well-defined, higher-order architectures such as tapes, ribbons, or sheets. The ability to form these complex, self-assembled systems makes this compound a molecule of interest for creating novel "smart" materials, gels, and crystal engineering. researchgate.net
Energetic Materials (e.g., high-nitrogen content compounds)
The quest for advanced high-energy materials (HEMs) that offer a superior balance of performance and safety has led researchers to focus on nitrogen-rich heterocyclic compounds. The 1,2,4-triazine ring is an exemplary scaffold in this context, and when combined with a carbohydrazide moiety, it serves as an excellent building block for powerful and stable energetic materials. energetic-materials.org.cnpurdue.edu The high nitrogen content contributes to a large positive heat of formation, which is a key indicator of energetic performance, as the energy is released from the formation of the highly stable dinitrogen (N₂) gas upon decomposition. ias.ac.innih.gov
Research has specifically highlighted the use of triazole-carbohydrazide derivatives in creating a new class of energetic salts. A novel molecular design strategy involves using 5-amino-1H-1,2,4-triazole-3-carbohydrazide as a nitrogen-rich cation to combine with various energetic anions. rsc.org This approach has been shown to effectively decrease the sensitivity of the resulting salts while maintaining high nitrogen content and good thermal stability. rsc.org For instance, energetic salts synthesized from this carbohydrazide cation exhibit thermal decomposition temperatures up to 407 °C and impact sensitivities ranging from 5 to 80 J. rsc.org The theoretical detonation properties of these materials, calculated using specialized software, are often comparable to established military explosives like RDX and HMX, demonstrating their potential as next-generation HEMs. rsc.org
The carbohydrazide group itself is a crucial functional component. It can be further reacted to form other energetic heterocycles, such as tetrazines, or used to synthesize energetic polymers. researchgate.netresearchgate.net The combination of the triazine and carbohydrazide functionalities provides a robust platform for developing materials with high density, good oxygen balance, and enhanced thermal stability. energetic-materials.org.cnnih.gov
Table 1: Physicochemical and Detonation Properties of Energetic Salts Based on a Triazole-Carbohydrazide Cation
| Compound/Anion | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Perchlorate | 1.93 | 315 | 8847 | 34.3 |
| Nitrate | 1.81 | 224 | 8452 | 29.8 |
| Dinitramide | 1.80 | 185 | 8794 | 32.4 |
| Picrate | 1.78 | 277 | 7943 | 26.5 |
| RDX (Reference) | 1.80 | 204 | 8750 | 34.0 |
This table presents calculated and experimental data for selected energetic salts derived from a carbohydrazide-containing cation, illustrating their competitive performance. Data sourced from related studies on energetic salts. rsc.org
Dye-Sensitized Solar Cell (DSSC) Components
In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to conventional silicon-based solar cells. The efficiency of a DSSC is heavily dependent on the molecular structure of the photosensitizing dye. The 1,2,4-triazine nucleus is a valuable component in the design of metal-free organic dyes for DSSCs, often functioning as a primary or auxiliary electron-acceptor unit within a Donor-π-Acceptor (D-π-A) framework. nih.govmdpi.comrsc.org Its electron-deficient nature facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for injecting electrons into the semiconductor (typically TiO₂) anode. d-nb.infonih.govresearchgate.net
While not a complete dye itself, this compound is a strategic precursor for synthesizing such complex dyes. researchgate.net The carbohydrazide group (-CONHNH₂) is a versatile functional handle that can be readily transformed into various structures required for a complete DSSC dye. For example, it can undergo condensation reactions with aldehydes or ketones that are part of a donor or π-bridge system, effectively linking the triazine acceptor to the other components of the dye. researchgate.net
Table 2: Performance of Representative DSSCs Using Triazine-Based Dyes
| Dye Structure Type | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| D-π-A (Triazine as Acceptor) | 7.21 | 0.68 | 0.74 | 3.63 |
| Porphyrin-Triazine Dyad | 11.53 | 0.65 | 0.71 | 5.28 |
| D-A-π-A (Triazine as π-bridge) | 15.81 | 0.79 | 0.73 | 9.03 |
| Quinoxaline-Triazine | 18.2 | 0.83 | 0.72 | 10.9 |
This table shows representative performance metrics for various DSSCs employing dyes that incorporate a triazine moiety, highlighting the versatility of this heterocycle in achieving high efficiencies. Data sourced from studies on triazine-based sensitizers. mdpi.comrsc.orgresearchgate.net
Agrochemical Applications
The 1,2,4-triazine ring is a well-established pharmacophore in the agrochemical industry, forming the core structure of many commercial pesticides. nih.govresearchgate.net These compounds exhibit a broad spectrum of biocidal activity, functioning as herbicides, fungicides, and insecticides. nih.govijpsr.info
Precursors for Herbicides
Many prominent herbicides are based on the 1,2,4-triazine skeleton. teamchem.cochemicalbook.com These herbicides typically act by inhibiting photosynthesis in target weed species. chemicalbook.com this compound serves as a valuable intermediate in the synthesis of more complex herbicidal molecules. The carbohydrazide functional group is highly reactive and can be used as a linchpin to construct other heterocyclic rings or introduce specific side chains required for biological activity.
For example, the carbohydrazide can undergo cyclization reactions with various reagents to form triazoles, oxadiazoles, or other heterocyclic systems, which are then attached to the triazine core. This modular approach allows for the creation of large libraries of compounds for screening and optimization of herbicidal efficacy and crop selectivity. A notable example of a commercial herbicide class is the triazinones, such as Metribuzin, which feature a modified 1,2,4-triazine ring. Synthetic routes to such compounds can be envisioned starting from precursors like this compound, where the hydrazide is converted into the final active structure. researchgate.net
Components in Pesticidal Formulations
Beyond herbicides, 1,2,4-triazine derivatives have shown efficacy as broader pesticidal agents, including fungicides and insecticides. nih.govresearchgate.net The synthesis of these agents often involves the chemical modification of a core triazine structure to tune its biological target and activity spectrum.
This compound is an ideal starting material for such syntheses. Its hydrazide group can react with aldehydes, ketones, and acylating agents to produce a wide array of Schiff bases, hydrazones, and other derivatives. researchgate.net These derivatives can then be evaluated for their pesticidal properties. For instance, condensation of the carbohydrazide with specific aromatic aldehydes can yield compounds with significant antifungal or antibacterial activity. researchgate.net The ability to easily generate diverse molecular structures from a single, accessible precursor makes this compound a key component in the discovery and development pipeline for new agrochemical products. researchgate.netnih.gov
Table 3: Examples of Commercial 1,2,4-Triazine-Based Herbicides
| Common Name | Chemical Class | Primary Use |
| Metribuzin | Triazinone | Pre- and post-emergence control of broadleaf weeds and grasses |
| Metamitron | Triazinone | Pre-emergence control of weeds in sugar beets |
| Hexazinone | Triazinone | Non-selective, broad-spectrum weed control |
This table lists examples of commercial herbicides based on the 1,2,4-triazine chemical structure, underscoring the importance of this scaffold in agrochemistry.
Catalytic Applications
Ligands in Asymmetric Catalysis
Asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, is a cornerstone of modern synthetic chemistry, particularly for pharmaceuticals. The design of effective chiral ligands is central to this field. nih.gov Heterocyclic systems are frequently incorporated into ligand structures, and the 1,2,4-triazine ring has been successfully used in the construction of chiral ligands for various metal-catalyzed reactions. researchgate.netresearchgate.net
This compound is a promising precursor for the synthesis of novel chiral ligands. The carbohydrazide moiety provides multiple coordination sites (two nitrogen atoms and a carbonyl oxygen) and a reactive handle for introducing chirality. A common strategy involves the condensation of the hydrazide with a chiral aldehyde or ketone, resulting in a chiral hydrazone. This newly formed chiral hydrazone can then act as a ligand, coordinating to a metal center (e.g., copper, palladium, rhodium) and creating a chiral environment around it. nih.gov
This approach allows for the modular and straightforward synthesis of a diverse set of ligands, where the steric and electronic properties can be tuned by varying the chiral carbonyl compound. Ligands derived from this compound could find application in a range of asymmetric transformations, such as Henry reactions, aldol (B89426) additions, or allylic alkylations, contributing to the development of new, efficient catalytic systems. researchgate.netnih.gov
Support for Heterogeneous Catalysts
The development of efficient and stable heterogeneous catalysts is a cornerstone of green chemistry and industrial processes. Porous organic materials are increasingly favored as catalyst supports due to their high surface area, tunable porosity, and chemical stability. Covalent triazine frameworks (CTFs), which are polymers constructed from triazine units, have emerged as a particularly promising class of materials for this purpose. nih.govrsc.org
The utility of triazine-based structures as catalyst supports stems from several key features. The triazine rings, formed through the trimerization of nitrile compounds, create a robust and highly stable aromatic network. nih.gov This network is rich in nitrogen atoms, which can act as basic sites or as coordination points for anchoring active metal species. nih.govnih.gov The inherent porosity of these frameworks provides excellent accessibility for reactants to reach the active catalytic sites, a critical factor for high catalytic efficiency. nih.gov
Research has demonstrated that the structural and chemical properties of CTFs can be finely tuned. nih.gov For instance, increasing the surface area and introducing mesopores can dramatically enhance the catalytic activity of the material. nih.gov Furthermore, the chemical composition can be altered; a framework incorporating more basic pyridine (B92270) units, for example, has shown increased activity at lower reaction temperatures for the conversion of CO2 into organic carbonates. nih.gov In these systems, the triazine framework acts as a solid support for catalytically active species, such as metal nanoparticles or molecular metal complexes, preventing their aggregation and improving recyclability. nih.govrsc.org
Table 1: Key Features of Covalent Triazine Frameworks (CTFs) for Heterogeneous Catalysis
| Feature | Description | Reference |
| High Stability | The framework's strong aromatic covalent bonds result in high thermal and chemical stability. | rsc.org |
| High Nitrogen Content | The triazine units provide a high density of nitrogen atoms, which can serve as basic catalytic sites or anchor points for metal catalysts. | nih.govnih.gov |
| Tunable Porosity | The synthesis methods allow for the creation of materials with high surface areas and controlled pore sizes, enhancing reactant accessibility. | nih.govnih.gov |
| Functionalizability | The organic linkers used to build the framework can be easily functionalized before or after polymerization to introduce specific catalytic functions. | nih.gov |
| Charge Transfer | The electronic structure of CTFs can be designed to promote charge separation and unidirectional electron transfer, enhancing photocatalytic reactions. | rsc.orgacs.org |
Analytical Methodological Development
The distinct chemical and physical properties of 1,2,4-triazine derivatives make them valuable tools in the development of new analytical methods. Their ability to interact with other molecules and their response to electromagnetic radiation are exploited in both chemical sensing and as reference standards for analytical instrumentation.
Reagents in Chemical Detection and Sensing
Triazine-based molecules have emerged as promising candidates for the development of selective and sensitive chemosensors for detecting various analytes, particularly metal ions. researchgate.net The principle behind their use often relies on mechanisms such as colorimetry or fluorometry, where the interaction between the triazine compound and the target analyte produces a measurable change in color or fluorescence. researchgate.net The structural tunability of the triazine core allows for the incorporation of different functional groups, enhancing binding affinity and specificity towards the target. researchgate.net
The carbohydrazide moiety, in particular, can be a key component in these sensor systems. For instance, the reaction of carbohydrazide with ferric iron to produce ferrous iron, which then complexes with a chromogenic agent like 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS), forms the basis of a quantitative test. chemetrics.com This reaction produces a distinct peach-pink color, allowing for the visual or spectrophotometric determination of the carbohydrazide concentration. chemetrics.com This principle highlights how the reactivity of the carbohydrazide group, coupled with the spectroscopic properties of a triazine-based indicator, can be harnessed for chemical detection.
Furthermore, covalent organic frameworks (COFs) built from triazine units are being explored for advanced sensing applications, including immunoassays. mdpi.com The nitrogen atoms in the triazine ring can form hydrogen bonds with biomolecules, such as antibodies, immobilizing them onto a sensor surface. These COF-based sensors can amplify electrochemical or electrochemiluminescent signals, leading to highly sensitive detection methods. mdpi.com
Table 2: Sensing Mechanisms Involving Triazine Derivatives
| Sensing Mechanism | Description | Analyte Type | Reference |
| Colorimetry | The triazine derivative undergoes a distinct color change upon binding with a metal ion, observable by eye or with a spectrophotometer. | Metal Ions | researchgate.net |
| Fluorometry | The fluorescence intensity of the triazine probe is either enhanced ("turn-on") or quenched ("turn-off") in the presence of the analyte. | Metal Ions | researchgate.net |
| Electrochemiluminescence (ECL) | Triazine-based COFs act as luminophores in ECL immunosensors, where the signal is modulated by the presence of the target analyte. | Biomolecules | mdpi.com |
| Indirect Colorimetry | Carbohydrazide reduces an iron species, which then reacts with a triazine-based indicator (PDTS) to produce a colored complex. | Carbohydrazide | chemetrics.com |
Standards for Chromatographic and Spectroscopic Analysis
In analytical chemistry, the accuracy and reliability of quantitative measurements depend on the use of well-characterized analytical standards. sigmaaldrich.com These standards are compounds of known purity and concentration used to calibrate instruments and validate analytical methods. Triazine derivatives, due to their widespread use as herbicides, are frequently the subject of environmental and food safety analysis, necessitating the use of their pure forms as standards. nih.govnih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques for analyzing triazine compounds. nih.gov For example, a robust method for the simultaneous determination of seven triazine herbicides and thirteen of their metabolites in shellfish has been developed using HPLC-tandem mass spectrometry (HPLC-MS/MS). nih.gov The validation of such methods requires spiking blank samples with known concentrations of the triazine standards to determine critical performance parameters.
Key parameters validated using these standards include linearity (the relationship between signal and concentration), limits of detection (LOD), limits of quantitation (LOQ), and recovery rates (the percentage of the analyte successfully extracted from the sample). nih.govnih.gov For the analysis of triazines in shellfish, the method demonstrated excellent linearity (R² > 0.995), low detection limits, and good recovery rates, ensuring its accuracy and reproducibility for regulatory monitoring. nih.gov Similarly, methods for detecting triazines in drinking water rely on calibration curves generated from certified standards over a specific concentration range. thermofisher.com
Table 3: Performance of an HPLC-MS/MS Method for Triazine Analysis in Shellfish
| Parameter | Value | Significance | Reference |
| Linearity (R²) | > 0.995 | Indicates a strong linear relationship between the measured signal and the analyte concentration, essential for accurate quantification. | nih.gov |
| Limit of Detection (LOD) | 0.1 µg/kg | The lowest concentration of the analyte that can be reliably detected by the method. | nih.gov |
| Limit of Quantitation (LOQ) | 0.3 µg/kg | The lowest concentration of the analyte that can be accurately and precisely quantified. | nih.gov |
| Average Recovery | 70.0% - 120% | Shows the efficiency of the sample extraction process. Values close to 100% indicate a highly accurate extraction. | nih.gov |
| Relative Standard Deviation (RSD) | < 12% | A measure of the method's precision or repeatability. Lower values indicate higher precision. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Target Engagement
Design Principles for Molecular Recognition
The design of effective drug candidates based on the 1,2,4-triazine-3-carbohydrazide scaffold hinges on a deep understanding of the principles governing molecular recognition between a ligand and its biological target.
The biological activity of 1,2,4-triazine (B1199460) derivatives is dictated by their interactions within the specific binding sites of target proteins, such as enzymes or receptors. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.
For instance, in the design of adenosine (B11128) A2A receptor antagonists, the 1,2,4-triazine core was hypothesized to mimic the adenine (B156593) ring of the natural ligand, adenosine, while sitting deeper in the receptor pocket. nih.gov X-ray crystallography of related antagonists revealed crucial hydrogen bonds between the triazine nitrogen atoms and key residues like asparagine (Asn253). nih.gov Similarly, studies on 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) identified hydrogen bonding with residues Gly313 and Arg283, and hydrophobic interactions with Leu51, His217, and Leu215 as vital for stabilizing the ligand-protein complex. Current time information in Bangalore, IN.jmchemsci.com
The carbohydrazide (B1668358) moiety itself is a potent hydrogen bond donor and acceptor, enhancing the potential for strong and specific interactions. This feature is critical, as the presence of a hydrazide group in various heterocyclic compounds has been shown to significantly enhance their biological activities, including antioxidant effects.
Computational techniques such as molecular modeling and docking are indispensable tools for predicting and analyzing the binding of this compound derivatives to their biological targets. These methods provide insights into the binding conformation, affinity, and specific interactions at the atomic level, guiding the rational design of more potent and selective compounds.
Molecular docking studies on 1,2,4-triazine derivatives targeting α-glucosidase, an enzyme relevant to diabetes, have confirmed that these molecules can fit snugly into the active site. nih.gov For example, the most potent inhibitor in one series, compound 7k , was shown through docking to have its binding interactions validated within the enzyme's active site. nih.gov In another study, docking of novel antidepressant candidates based on a 5,6-diphenyl-1,2,4-triazin-3-yl scaffold into the monoamine oxidase-A (MAO-A) active site revealed high binding scores for the most active compounds, corroborating their in vitro activity.
For fused 1,2,4-triazine derivatives, docking studies predicted that the strong inhibitory activity against α-glucosidase was related to interactions with key residues such as Asp282, Trp481, and Asp616. researchgate.net These in silico approaches are crucial for identifying potential biological targets and understanding the structural basis for inhibition, thereby accelerating the drug discovery process.
Elucidation of Pharmacophores within this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of the this compound scaffold is essential for designing derivatives with desired activities.
The this compound scaffold possesses several key structural features that define its pharmacophoric profile:
The 1,2,4-Triazine Ring: The arrangement of nitrogen atoms in the ring creates a unique electron distribution, allowing for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. tandfonline.com The nitrogen atoms also act as hydrogen bond acceptors.
The Carbohydrazide Moiety (-CONHNH2): This group is a critical interaction point. The amide (NH-C=O) and terminal amine (-NH2) groups are excellent hydrogen bond donors and acceptors. This dual capability allows for the formation of a stable network of hydrogen bonds with the target protein, significantly contributing to binding affinity.
Substituents: Modifications at other positions of the triazine ring (e.g., positions 5 and 6) or on the carbohydrazide itself (e.g., forming a benzohydrazide) are crucial for modulating activity, selectivity, and pharmacokinetic properties.
Research on fused heterocyclic carbohydrazides has demonstrated the importance of these features. In a study of 8-aryl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] Current time information in Bangalore, IN.jmchemsci.commcw.edutriazine-3-carbohydrazide derivatives, the antioxidant activity was found to be highly dependent on the substitution pattern on the 8-aryl ring. mcw.edu
The following interactive table displays the antioxidant activity (IC50) of various carbohydrazide derivatives, highlighting the structure-activity relationship.
| Compound | R (Substitution on Phenyl Ring) | DPPH Scavenging IC50 (μM) mcw.edu | Nitric Oxide Scavenging IC50 (μM) mcw.edu |
| 1 | H | 125.83 | 124.16 |
| 2 | 4-CH3 | 114.33 | 100.83 |
| 3 | 4-OCH3 | 68.33 | 31.66 |
| 4 | 4-Cl | 103.50 | 97.50 |
| 5 | 4-Br | 101.33 | 94.66 |
| 6 | 3,4-diCl | 55.66 | 32.16 |
| A lower IC50 value indicates greater antioxidant potency. |
The data clearly shows that electron-donating groups (like 4-OCH3) and certain electron-withdrawing combinations (like 3,4-diCl) on the phenyl ring significantly enhance the radical scavenging ability compared to the unsubstituted parent compound. mcw.edu This underscores the role of electronic properties of substituents in defining the biological activity.
The three-dimensional conformation of a molecule is critical for its ability to fit into a binding site. Conformational analysis of this compound derivatives helps in understanding how the molecule orients itself to maximize favorable interactions. The flexibility around the single bond connecting the carbohydrazide group to the triazine ring allows the hydrazide moiety to adopt various conformations to best complement the topology of the target's active site.
Molecular dynamics simulations on related 1,2,4-triazine inhibitors of h-DAAO have shown that the triazine ring's interactions are crucial for anchoring the inhibitor, while substituents can adopt specific conformations to form additional stabilizing interactions. Current time information in Bangalore, IN.jmchemsci.com The stability of the inhibitor at the binding site is heavily influenced by both hydrogen bonds formed by the triazine structure and hydrophobic interactions with surrounding residues. Current time information in Bangalore, IN.jmchemsci.com For kinase inhibitors, the planarity of the heterocyclic system is often important for fitting into the flat, hydrophobic ATP-binding pocket, while appended groups project out to interact with specific amino acids, conferring selectivity.
Rational Design of this compound Derivatives for Modulated Biological Activity
Rational design involves the iterative process of designing, synthesizing, and testing new molecules based on SAR data and computational models. The goal is to optimize a lead compound's activity, selectivity, and drug-like properties.
For the this compound scaffold, rational design strategies can be employed effectively. For instance, based on the antioxidant data, new derivatives with different electronic and steric properties on the aryl ring could be designed to further enhance potency. mcw.edu A key finding was that introducing a methylene (B1212753) linker between the C-3 position of the triazine core and the hydrazide pharmacophore (creating an acetohydrazide) had a pivotal role in increasing DPPH radical scavenging ability in one case, demonstrating that even small structural modifications can significantly alter activity. mcw.edu
In another example, a series of 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety were designed as α-glucosidase inhibitors. nih.gov The design combined two known bioactive scaffolds to create a hybrid molecule. The most potent compound from this series, 7k , emerged as a non-competitive inhibitor, suggesting it binds to an allosteric site rather than the enzyme's active site, a finding that can guide future design efforts. nih.gov Similarly, the development of triazine-triazolopyrimidine hybrids as multi-target agents for Alzheimer's disease relied on a rational design approach using docking techniques to predict interactions with key residues of acetylcholinesterase. This strategy led to the synthesis of potent inhibitors with IC50 values in the nanomolar range.
In Vitro Studies on Enzyme Inhibition Mechanisms
The 1,2,4-triazine nucleus has been a key structural component in the design of various enzyme inhibitors. By modifying the substituents on the triazine ring and the hydrazide moiety, researchers have been able to achieve potent and selective inhibition of several key enzymes implicated in disease, such as mTOR, PI3K, and carbonic anhydrases.
Mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netmdpi.com Consequently, the development of inhibitors targeting key kinases in this pathway, such as mTOR and PI3K, is a major focus of anticancer drug discovery. researchgate.net
Derivatives of 1,2,4-triazine have emerged as promising inhibitors of mTOR. For instance, a series of 3-(2-arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives were synthesized and evaluated for their cytotoxic activity. Docking studies revealed that these compounds could fit into the active site of mTOR, forming hydrogen bonds and pi-interactions. nih.gov Specifically, compounds with certain arylidene-hydrazinyl moieties displayed favorable cytotoxicity against cancer cell lines. nih.gov
Furthermore, hybrid molecules incorporating the 1,2,4-triazine scaffold have been investigated as dual inhibitors of PI3K and other cancer-related targets. For example, 1,2,4-triazolo-linked bis-indolyl conjugates have been shown to exhibit dual inhibitory activity against PI3K and tankyrase. nih.gov These conjugates effectively reduced the expression levels of markers involved in the β-catenin pathway, which is downstream of PI3K signaling. nih.gov
Table 1: In Vitro Enzyme Inhibition by 1,2,4-Triazine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3-(2-Arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazines | mTOR | Good cytotoxic activity on HL-60 and MCF-7 cell lines with IC50 values in the micromolar range. Docking studies suggest binding to the mTOR active site. | nih.gov |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | PI3K and Tankyrase | Promising cytotoxicity against colon cancer cell lines. Reduced expression of PI3K-P85 and other markers of the β-catenin pathway. | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcancer.govtriazine sulfonamide derivatives | mTOR | Confirmed to trigger autophagy through mTOR inhibition in breast cancer cell lines. | nih.gov |
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Therefore, CA inhibitors are being explored as anticancer agents.
Sulfonamide derivatives incorporating the 1,2,4-triazine moiety have been synthesized and evaluated for their ability to inhibit various CA isozymes. nih.gov These studies have revealed that modifications to the triazine ring can lead to potent and selective inhibition of the tumor-associated hCA IX isoform. For example, certain chlorotriazinyl-sulfanilamide and bis-ethoxytriazinyl derivatives of sulfanilamide/homosulfanilamide demonstrated high selectivity for CA IX over the cytosolic isoforms CA I and II. nih.gov Some of these derivatives exhibited subnanomolar affinity for hCA IX. nih.gov
Similarly, new sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govcancer.govtriazine have been shown to be effective inhibitors of CA IX, while being inactive against CA I and II. nih.gov The most potent compound in this series displayed an inhibition constant (Ki) of 13.8 nM against CA IX. nih.gov
Table 2: Inhibition of Carbonic Anhydrase Isozymes by 1,2,4-Triazine Derivatives
| Compound Class | Target Isozyme | Inhibition Constants (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Chlorotriazinyl-sulfanilamide derivatives | hCA IX | 0.12–0.34 nM | Selective for CA IX over CA II (166-706 fold) | nih.gov |
| Pyrazolo[4,3-e] nih.govnih.govcancer.govtriazine sulfonamides | CA IX | 13.8 nM (most potent) | Ineffective against CA I and II | nih.gov |
Receptor Antagonism/Agonism Mechanism Studies
The 1,2,4-triazine scaffold has also been utilized in the design of ligands for G protein-coupled receptors (GPCRs), such as the adenosine A2A receptor.
Adenosine A2A Receptor Antagonism:
The adenosine A2A receptor is a key modulator of neuronal function and inflammation, making it an attractive target for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govcancer.govnih.gov Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine derivatives as A2A receptor antagonists. cancer.govnih.gov
X-ray crystallography studies of these antagonists bound to the A2A receptor have revealed that they bind deep within the orthosteric binding cavity. cancer.govnih.gov A notable example is a fused 1,2,4-triazine aryl derivative, 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo(2,1-c)(1,2,4)triazine-3-carbohydrazide, which has been identified as a nonselective antagonist of the A2A receptor. nih.gov This compound was shown to inhibit the activation of hepatic stellate cells, a process in which A2A receptors are implicated. nih.gov The antagonistic effect was demonstrated by its ability to block the effects of a known A2A receptor agonist. nih.gov
Table 3: Adenosine A2A Receptor Antagonism by 1,2,4-Triazine Derivatives
| Compound | Receptor Target | Key Findings | Reference |
|---|---|---|---|
| 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo(2,1-c)(1,2,4)triazine-3-carbohydrazide | Adenosine A2A Receptor | Acts as a nonselective antagonist. Inhibits ethanol-induced activation of hepatic stellate cells. | nih.gov |
| 5,6-diaryl-1,2,4-triazines | Adenosine A2A Receptor | Identified as potent and selective antagonists with potential for the treatment of Parkinson's disease. | researchgate.net |
Cellular Pathway Modulation in Preclinical Models
Beyond direct enzyme or receptor interactions, 1,2,4-triazine derivatives can exert their biological effects by modulating complex cellular pathways, including interactions with DNA and the cytoskeleton.
DNA Interaction:
The ability of small molecules to interact with DNA is a well-established mechanism for many anticancer drugs. The planar aromatic structure of the 1,2,4-triazine ring makes it a candidate for intercalation into the DNA double helix.
Studies on metal complexes of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), an isomer of the 1,2,4-triazine core, have demonstrated their ability to bind to DNA. nih.gov Spectroscopic and electrochemical analyses suggest that these complexes interact with DNA primarily through an intercalation mechanism, involving the stacking of the aromatic ligand between DNA base pairs. nih.gov More recently, novel s-triazine-isatin hybrids have been synthesized and their DNA binding properties investigated. nih.gov These hybrids exhibited strong DNA-binding affinity, with a preference for groove binding in AT-rich regions. nih.gov The binding was found to be a spontaneous process, as indicated by the negative Gibbs free energy change. nih.gov
Tubulin Polymerization Inhibition:
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a clinically validated anticancer strategy.
Inspired by the natural tubulin inhibitor combretastatin (B1194345) A-4, researchers have designed and synthesized novel indole/1,2,4-triazole (B32235) hybrids as tubulin polymerization inhibitors. nih.gov These compounds incorporate the 1,2,4-triazole moiety, a close structural relative of the 1,2,4-triazine ring, as a linker between two aromatic rings. Certain of these hybrids have shown potent antiproliferative activity against a wide range of cancer cell lines, including multi-drug resistant ones. nih.gov Their mechanism of action is believed to involve binding to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.gov
Table 4: Cellular Pathway Modulation by Triazine Derivatives
| Compound Class | Cellular Target/Pathway | Mechanism of Action | Reference |
|---|---|---|---|
| Metal complexes of 2,4,6-tris(2-pyridyl)-1,3,5-triazine | DNA | Intercalation between DNA base pairs. | nih.gov |
| s-Triazine-isatin hybrids | DNA | Groove binding in AT-rich regions. | nih.gov |
| Indole/1,2,4-triazole hybrids | Tubulin | Inhibition of tubulin polymerization by binding to the colchicine site. | nih.gov |
Future Research Directions and Emerging Trends in 1,2,4 Triazine 3 Carbohydrazide Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will likely prioritize the development of novel and sustainable methods for synthesizing 1,2,4-Triazine-3-carbohydrazide and its derivatives, moving beyond traditional multi-step, time-consuming procedures. The emphasis is on green chemistry principles to improve efficiency and reduce environmental impact. sioc-journal.cn
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,2,4-triazine (B1199460) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com Future work could optimize microwave-assisted protocols for the condensation reactions involved in forming the this compound core.
Ultrasound-Assisted (Sonochemical) Methods: Sonochemistry offers an energy-efficient alternative for synthesizing triazine derivatives, capable of enhancing reaction rates and yields, often in aqueous media, which minimizes the use of volatile organic solvents. mdpi.comnih.gov
One-Pot and Domino Reactions: The development of one-pot synthesis and [4+2] domino annulation reactions for 1,2,4-triazines represents a significant advance in efficiency. sioc-journal.cnrsc.org Applying these strategies to this compound would streamline the synthetic process by reducing the number of intermediate isolation and purification steps, thus saving time, resources, and minimizing waste. sioc-journal.cn
Eco-Friendly Solvents and Catalysts: A strong trend is the replacement of hazardous solvents and catalysts with greener alternatives. Research into using solvents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or even water for the synthesis of triazine derivatives is ongoing and could be adapted for carbohydrazide (B1668358) variants. nih.govresearchgate.net Metal-free catalytic systems are also being explored to avoid contamination of the final products with toxic heavy metals. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
| Method | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Conventional Heating | Well-established procedures. | Long reaction times, often lower yields, high energy consumption. | Baseline method for comparison. |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. researchgate.netmdpi.com | Requires specialized equipment, potential for localized overheating. | High potential for accelerating the final cyclization and derivatization steps. |
| Ultrasound-Assisted | Enhanced reaction rates, can be performed at lower temperatures, environmentally friendly. mdpi.com | Scale-up can be challenging. | Promising for "green" synthesis protocols, especially using aqueous media. nih.gov |
| One-Pot/Domino Reactions | High step and atom economy, reduced waste, simplified workup. sioc-journal.cnrsc.org | Requires careful optimization of reaction conditions for all steps. | Ideal for efficiently creating diverse libraries of derivatives from simple precursors. |
Advanced Spectroscopic and Structural Techniques for Detailed Characterization
A precise understanding of the three-dimensional structure of this compound and its derivatives is fundamental to understanding their properties and mechanisms of action. While standard techniques like NMR, IR, and mass spectrometry remain essential, future research will increasingly rely on more advanced and integrated approaches.
High-Resolution and Multi-dimensional NMR: Advanced NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguously assigning the complex spectra that can arise from substituted triazines, which may exist as mixtures of rotamers in solution due to restricted bond rotation. tdx.cat
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. mdpi.comnih.gov This technique will be crucial for validating computational models and understanding how molecules pack in a crystal lattice, which influences physical properties. nih.gov For instance, X-ray crystallography has been used to definitively identify the configuration of regioisomers in unsymmetrical 1,2,4-triazines. nih.gov
Computational and Theoretical Methods: Density Functional Theory (DFT) calculations are becoming routine for complementing experimental data. nih.gov These methods can predict molecular geometries, spectroscopic properties (IR, NMR), and electronic characteristics like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net Such calculations provide insights into the reactivity and potential applications of the molecules, for example, in electronic materials. nih.gov
Table 2: Advanced Characterization Techniques for 1,2,4-Triazine Derivatives
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. mdpi.comnih.gov | Essential for confirming stereochemistry, understanding solid-state properties, and providing data for molecular modeling. |
| Multi-dimensional NMR | Unambiguous assignment of proton and carbon signals, connectivity between atoms, identification of conformers/rotamers. tdx.cat | Crucial for structural elucidation of complex derivatives in solution. |
| High-Resolution MS (HRMS) | Exact molecular weight and elemental composition. mdpi.com | Confirms the identity of synthesized compounds with high accuracy. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C=N). mdpi.com | Verifies the carbohydrazide moiety and the triazine ring structure. |
| UV-Vis Spectroscopy | Electronic transitions, optical band gap. mdpi.comresearchgate.net | Important for characterizing potential optical or electronic properties. |
| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra, reactivity indices. nih.gov | Supports experimental findings and predicts properties of novel, yet-to-be-synthesized derivatives. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The structural versatility of the this compound scaffold makes it an ideal candidate for the application of combinatorial chemistry and high-throughput screening (HTS). These technologies can dramatically accelerate the discovery of new derivatives with desirable biological or material properties.
Future research will involve:
Combinatorial Library Synthesis: The carbohydrazide functional group is a key reactive handle. It can be readily reacted with a wide array of aldehydes, ketones, and other electrophiles to generate large libraries of hydrazones or other derivatives in a parallel fashion. chimicatechnoacta.ru This approach allows for the systematic exploration of the chemical space around the core scaffold.
High-Throughput Screening (HTS): HTS automates the testing of thousands of compounds against a specific biological target or for a particular physical property. youtube.com By combining a combinatorial library of this compound derivatives with HTS, researchers can rapidly identify "hit" compounds for further optimization. nih.gov For example, HTS has been successfully used to identify 1,3,5-triazine (B166579) derivatives as potent enzyme inhibitors. nih.gov This same process can be applied to find derivatives active against new targets like kinases, G-protein-coupled receptors, or microbial enzymes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven predictions. jocpr.comnih.gov Integrating these computational tools into the research pipeline for this compound will be a major emerging trend.
Key applications include:
Predictive Modeling: ML models can be trained on existing data to predict the properties of new, virtual compounds. nih.gov This includes predicting biological activity against specific targets, as well as physicochemical properties related to pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity (ADMET). nih.govresearchgate.net This in silico screening reduces the number of compounds that need to be synthesized and tested, saving significant time and resources. jocpr.com
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govnih.gov By providing the model with a desired set of properties (e.g., high binding affinity to a target, low toxicity), these algorithms can generate novel 1,2,4-triazine derivatives optimized for a specific purpose.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify the subtle structural features that govern a compound's activity. nih.gov This helps researchers understand the SAR of a series of derivatives more deeply and guides the rational design of more potent and selective compounds. nih.gov
Table 3: Role of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Expected Outcome |
|---|---|---|
| Virtual Screening | Using ML models to predict the activity of a large virtual library of compounds against a target. nih.gov | Rapid identification of promising "hit" candidates for synthesis. |
| QSPR/QSAR Modeling | Quantitative Structure-Property/Activity Relationship models that correlate chemical structure with specific properties. | Prediction of biological activity, toxicity, and physicochemical properties. nih.gov |
| De Novo Drug Design | Generative models create novel molecular structures with optimized properties. nih.gov | Design of innovative derivatives with enhanced efficacy and safety profiles. |
| Interaction Prediction | Deep learning models predict potential interactions between a compound and biological targets (e.g., proteins). preprints.org | Hypothesis generation for mechanisms of action and drug repurposing. |
Development of Smart Materials and Responsive Systems from this compound
The unique electronic properties of the triazine ring combined with the reactive nature of the carbohydrazide group make this compound a valuable building block for advanced materials.
Future research directions include:
Covalent Organic Frameworks (COFs): Triazine derivatives are widely used as monomers for the synthesis of COFs—crystalline porous polymers with highly ordered structures. rsc.orgmdpi.com The carbohydrazide moiety can be used to form dynamic covalent bonds (e.g., hydrazone linkages), enabling the construction of COFs. These materials could be designed for applications in gas storage, catalysis, or as sensors. rsc.org
Responsive Polymers and Gels: The carbohydrazide group can participate in reactions that are sensitive to environmental stimuli like pH. This allows for the design of "smart" polymers or hydrogels that change their properties (e.g., swelling, drug release) in response to specific triggers, making them suitable for targeted drug delivery or sensor applications.
Optoelectronic Materials: Triazine rings are electron-deficient, making them good electron acceptors. mdpi.com This property has been exploited in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Future work could explore how the carbohydrazide group can be used to tune the electronic properties of these materials or to anchor them to surfaces.
Deeper Mechanistic Understanding of Molecular Interactions and Biochemical Pathways
While new derivatives are being developed, a parallel and crucial line of research will focus on understanding precisely how they function at a molecular level. This involves moving beyond simple activity screening to detailed mechanistic studies.
Areas for future investigation:
Target Identification and Validation: For derivatives showing promising biological activity, a key step is to identify their specific molecular target(s). This can be achieved through techniques like affinity chromatography, proteomics, and genetic screens.
Molecular Docking and Dynamics Simulations: Computational tools are vital for visualizing how a ligand interacts with its target protein. nih.govnih.gov Molecular docking can predict the preferred binding pose of a derivative in a protein's active site, while molecular dynamics simulations can model the stability of the protein-ligand complex over time. These studies help rationalize structure-activity relationships and guide the design of improved inhibitors or antagonists. nih.gov
Elucidation of Biochemical Pathways: Understanding the downstream effects of a compound is essential. Research will employ cell-based assays, transcriptomics, and metabolomics to uncover which biochemical signaling pathways are modulated by active this compound derivatives. nih.govnih.gov For example, studies have shown that different triazine derivatives can interfere with various signaling pathways to induce cell death in cancer cells. nih.govnih.gov
Q & A
Q. Basic Research Focus
- ¹H NMR : The hydrazide proton (NH–NH₂) appears as a broad singlet at δ 9.5–10.5 ppm. Aromatic protons in substituted derivatives show splitting patterns dependent on substituent positions .
- ¹³C NMR : The triazine ring carbons resonate at 155–165 ppm, while the carbonyl (C=O) appears at 165–170 ppm .
- IR : Stretching vibrations for C=N (triazine) occur at 1580–1620 cm⁻¹, and N–H (hydrazide) at 3200–3350 cm⁻¹ .
Contradiction Alert : Some studies report overlapping signals for NH and aromatic protons in DMSO-d₆, necessitating 2D NMR (HSQC, HMBC) for unambiguous assignments .
What strategies enhance the biological activity of this compound derivatives in anticancer studies?
Advanced Research Focus
Derivatization at the hydrazide moiety (e.g., introducing aryl or heteroaryl groups) improves activity. For example:
- Antitumor activity : Substituents like p-chlorophenyl or coumarin enhance cytotoxicity. A study showed ID₅₀ values of 5.0–7.3 µM against leukemia cell lines (L1210, CCRF-CEM) via inhibition of DNA synthesis .
- SAR Insights : Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the triazine 6-position increase cellular uptake .
Methodology :
Suzuki coupling for aryl substitution.
Schiff base formation with aldehydes (e.g., benzaldehyde) to introduce imine linkages .
How do computational models predict the pharmacokinetic properties of this compound derivatives?
Q. Advanced Research Focus
- In silico ADMET : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration due to high polarity .
- Molecular docking : Triazine derivatives show affinity for kinase targets (e.g., EGFR) via hydrogen bonding with Lys721 and π-π stacking with Phe723 .
Data Table :
| Derivative | LogP | TPSA (Ų) | CYP2D6 Inhibition |
|---|---|---|---|
| Parent | 1.8 | 85 | Low |
| p-Cl-Ph | 2.4 | 78 | Moderate |
| Data derived from . |
What are the common pitfalls in analyzing reaction intermediates during triazine-hydrazide synthesis?
Q. Advanced Research Focus
- Hydrazone vs. Hydrazide Confusion : Hydrazones (C=N–N) form under acidic conditions, while hydrazides (CONH–NH₂) require neutral/basic pH. IR can distinguish these via C=O (hydrazide) vs. C=N (hydrazone) peaks .
- Byproduct Formation : Excess hydrazine may lead to dihydrotriazines; monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .
How do structural modifications of this compound affect its antimicrobial efficacy?
Q. Advanced Research Focus
- Thiadiazine hybrids : Fusion with 1,3,4-thiadiazine rings enhances Gram-positive activity (MIC 8–16 µg/mL) by disrupting cell wall synthesis .
- Metal complexes : Coordination with Cu(II) or Zn(II) improves antifungal activity against Candida albicans via redox cycling .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- LC-MS/MS Sensitivity : Low ionization efficiency due to polar hydrazide group; derivatization with dansyl chloride improves detection limits (LOQ: 0.1 ng/mL) .
- Matrix Effects : Plasma proteins bind to the triazine ring, requiring solid-phase extraction (C18 columns) for recovery >85% .
How do solvent polarity and pH influence the stability of this compound?
Q. Basic Research Focus
- Hydrolysis : Degrades in acidic conditions (pH <3) via cleavage of the hydrazide bond. Stability is optimal at pH 6–7 (half-life >48 h) .
- Solvent Effects : Aprotic solvents (DMF, DMSO) prevent hydrolysis but may induce oxidation; antioxidants like BHT (0.1%) are recommended .
What are the emerging applications of this compound in materials science?
Q. Advanced Research Focus
- Coordination polymers : Self-assembly with lanthanides (e.g., Eu³⁺) yields luminescent materials for sensors .
- Corrosion inhibitors : Adsorption on mild steel surfaces via N-atom lone pairs reduces corrosion rates by 70–80% in HCl .
How can contradictory bioactivity data across studies be reconciled?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
